![molecular formula C7H8ClNO2S B12901935 4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-97-9](/img/structure/B12901935.png)
4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with an allylthio group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the reaction of 4-chloroisoxazole with an allylthio reagent under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the allylthio reagent, followed by nucleophilic substitution at the 5-position of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio-substituted isoxazoles.
Wissenschaftliche Forschungsanwendungen
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues. The allylthio group can form covalent bonds with nucleophilic amino acids, while the isoxazole ring can engage in hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Allylthio-5-chloroisoxazole: Similar structure but lacks the methyl group.
5-Allylthio-4-chloroisoxazole: Similar structure but lacks the methyl group at the 3-position.
4-Chloro-5-methylisoxazole: Similar structure but lacks the allylthio group.
Uniqueness
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of both the allylthio and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Eigenschaften
CAS-Nummer |
89660-97-9 |
|---|---|
Molekularformel |
C7H8ClNO2S |
Molekulargewicht |
205.66 g/mol |
IUPAC-Name |
4-chloro-5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-3-12-4-5-6(8)7(10)9-11-5/h2H,1,3-4H2,(H,9,10) |
InChI-Schlüssel |
LDJPQKGSPDLOIG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSCC1=C(C(=O)NO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


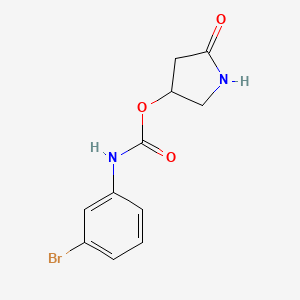
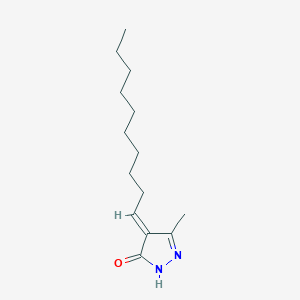
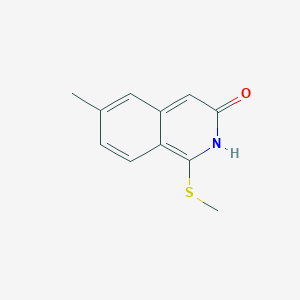
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)

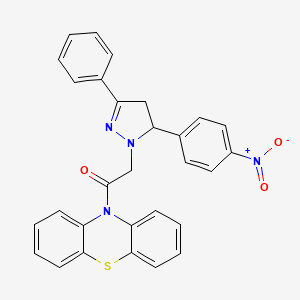
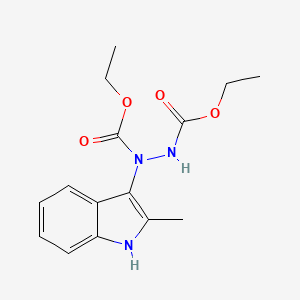
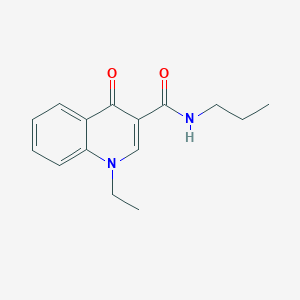
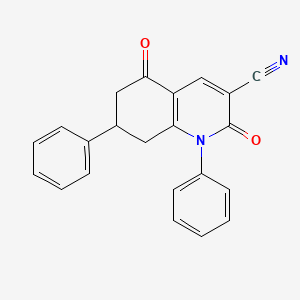
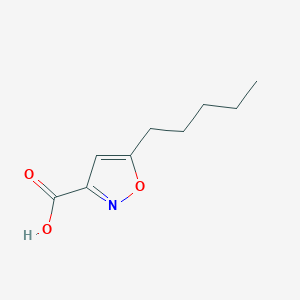

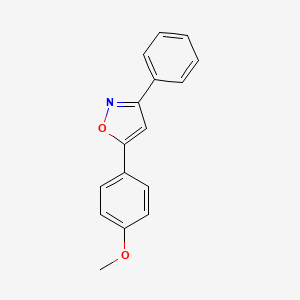
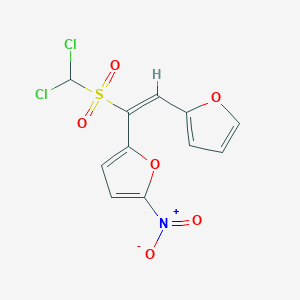
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
